molecular formula C18H23NO4 B2615813 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2309344-82-7

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2615813
CAS RN: 2309344-82-7
M. Wt: 317.385
InChI Key: FYTPYMMNIYUSKK-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of drugs for various diseases. The compound is also known as DMF-3OH and has a molecular formula of C18H23NO4.

Mechanism of Action

DMF-3OH exerts its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DMF-3OH also activates the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
DMF-3OH has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMF-3OH also induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Advantages and Limitations for Lab Experiments

One advantage of using DMF-3OH in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that the compound has low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving DMF-3OH. One area of interest is the development of DMF-3OH-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of the compound's effects on other signaling pathways in the body. Additionally, further studies are needed to determine the optimal dosage and administration of DMF-3OH for therapeutic use.

Synthesis Methods

DMF-3OH can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylfuran with ethylene oxide to form 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethanol. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the final product, N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide.

Scientific Research Applications

DMF-3OH has been extensively studied for its potential use in the development of drugs for various diseases such as cancer, inflammation, and cardiovascular diseases. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-10-16(13(2)23-12)17(20)11-19-18(21)9-6-14-4-7-15(22-3)8-5-14/h4-5,7-8,10,17,20H,6,9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTPYMMNIYUSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)CCC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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